3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound is also described, including the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product are also typically reported.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances might also be studied.Scientific Research Applications
Anticonvulsant Properties
A significant body of research has been dedicated to investigating the anticonvulsant properties of derivatives of pyrrolidine-2,5-dione. For instance, Rybka et al. (2017) synthesized a library of new 1,3-substituted pyrrolidine-2,5-dione compounds, including the mentioned chemical structure, and evaluated their anticonvulsant activity. Their study found that certain compounds exhibited promising efficacy in acute models of seizures in mice, indicating potential applications in developing new antiepileptic drugs. The most promising compound showed better protection index than traditional antiepileptic drugs, suggesting a mechanism of action related to blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Serotonin Receptor Affinity and Serotonin Reuptake Inhibition
Another area of research explores the serotonin receptor affinity and serotonin reuptake inhibition of novel derivatives of pyrrolidine-2,5-dione. Wróbel et al. (2020) synthesized and evaluated a series of novel derivatives for their affinity towards 5-HT1A/D2 receptors and serotonin reuptake inhibition. Their findings highlight the high affinity of these compounds for the 5-HT1A receptor, with specific derivatives showing promising mixed receptor profiles, suggesting potential applications in treating disorders related to serotonin system dysfunctions (Wróbel et al., 2020).
Antitumor and Antioxidant Activities
The antitumor and antioxidant activities of pyrrolidine-2,5-dione derivatives have also been investigated. Jurd (1996) researched the antitumor activities of benzopyranylamine compounds derived from pyrrolidine, morpholine, and piperidine, revealing their effectiveness against human breast, CNS, and colon cancer cell lines. This study provides a foundation for the potential use of these compounds in developing new anti-cancer therapies (Jurd, 1996).
Antifungal and Antibacterial Agents
Research by Tandon et al. (2010) on nitrogen and sulfur-containing hetero-1,4-naphthoquinones, including derivatives of the compound , showed potent antifungal and antibacterial activities. Their study suggests these compounds as promising candidates for developing new antimicrobial agents, with some derivatives showing better activity than clinical drugs against specific fungal and bacterial strains (Tandon et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. Safety precautions for handling and storing the compound would also be provided.
Future Directions
This would involve discussing potential future research directions, such as further studies to understand the compound’s properties or potential applications.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-24-18-23(28-12-10-26(11-13-28)19-20-4-2-1-3-5-20)25(31)29(24)22-8-6-21(7-9-22)27-14-16-32-17-15-27/h1-9,23H,10-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGRRQITIPURGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione |
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